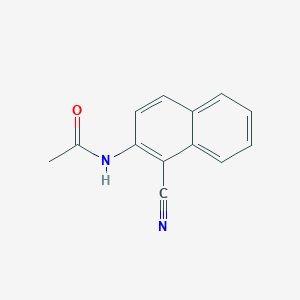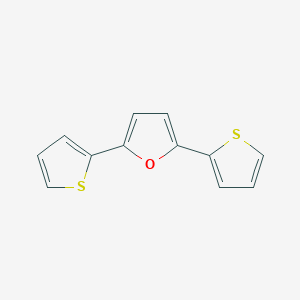
2,5-Di-(2'-thienyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di-(2'-thienyl)furan (DTF) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound has been synthesized using a variety of methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,5-Di-(2'-thienyl)furan is not fully understood, but it is believed to involve the inhibition of cell growth and the induction of apoptosis in cancer cells. 2,5-Di-(2'-thienyl)furan has been shown to induce cell cycle arrest in the G1 phase and the upregulation of p21 and p27, which are cell cycle regulators. 2,5-Di-(2'-thienyl)furan has also been shown to induce the activation of caspase-3, which is a key mediator of apoptosis.
Effets Biochimiques Et Physiologiques
2,5-Di-(2'-thienyl)furan has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the activation of caspase-3. 2,5-Di-(2'-thienyl)furan has also been shown to have antioxidant properties, which may contribute to its potential applications as an anticancer agent. In addition, 2,5-Di-(2'-thienyl)furan has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-Di-(2'-thienyl)furan in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of derivatives and analogs. This makes it a versatile building block for the synthesis of organic semiconductors and other compounds with potential applications in various fields. One of the limitations of using 2,5-Di-(2'-thienyl)furan in lab experiments is its low solubility in common solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on 2,5-Di-(2'-thienyl)furan, including the development of new synthesis methods, the synthesis of new derivatives and analogs, and the investigation of its potential applications as an anticancer agent and as a fluorescent probe for the detection of biomolecules. In addition, further studies are needed to fully understand the mechanism of action of 2,5-Di-(2'-thienyl)furan and its potential applications in various fields.
Conclusion:
In conclusion, 2,5-Di-(2'-thienyl)furan is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound has been synthesized using a variety of methods and has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand the potential applications of 2,5-Di-(2'-thienyl)furan and to develop new derivatives and analogs for use in various fields.
Méthodes De Synthèse
2,5-Di-(2'-thienyl)furan can be synthesized using a variety of methods, including Suzuki coupling, Stille coupling, and Heck coupling. The most commonly used method for synthesizing 2,5-Di-(2'-thienyl)furan is the Suzuki coupling method, which involves the reaction of 2-bromo-5-(2'-thienyl)furan with 2-thienylboronic acid in the presence of a palladium catalyst. This method has been shown to yield high purity and high yield of 2,5-Di-(2'-thienyl)furan.
Applications De Recherche Scientifique
2,5-Di-(2'-thienyl)furan has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biochemistry. In the field of organic electronics, 2,5-Di-(2'-thienyl)furan has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells and light-emitting diodes. In the field of optoelectronics, 2,5-Di-(2'-thienyl)furan has been used as a sensitizer in dye-sensitized solar cells, which have potential applications in the development of low-cost and efficient solar cells. In the field of biochemistry, 2,5-Di-(2'-thienyl)furan has been studied for its potential applications as an anticancer agent and as a fluorescent probe for the detection of biomolecules.
Propriétés
Numéro CAS |
88089-34-3 |
|---|---|
Nom du produit |
2,5-Di-(2'-thienyl)furan |
Formule moléculaire |
C12H8OS2 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
2,5-dithiophen-2-ylfuran |
InChI |
InChI=1S/C12H8OS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8H |
Clé InChI |
FEBXMKWMRKJKKW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CC=C(O2)C3=CC=CS3 |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(O2)C3=CC=CS3 |
Autres numéros CAS |
88089-34-3 |
Synonymes |
2,5-di-(2'-thienyl)furan 2,5-DiTF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



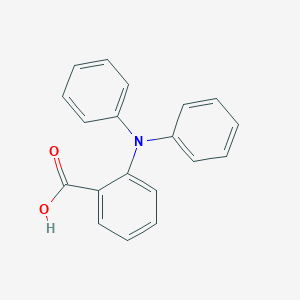
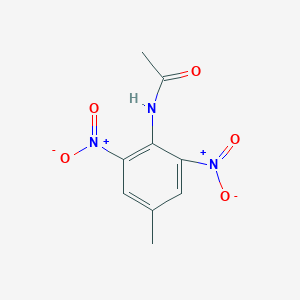
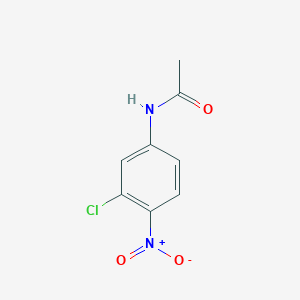
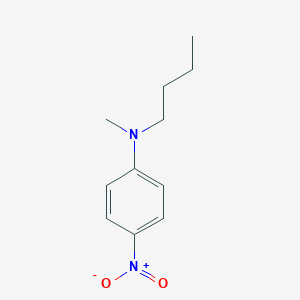
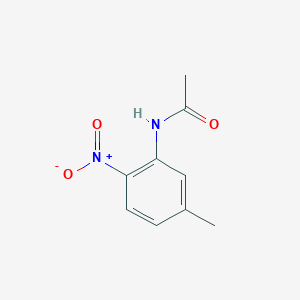
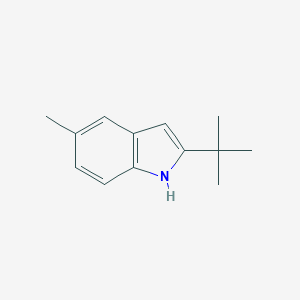
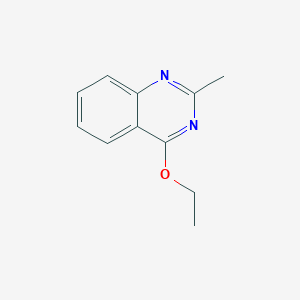
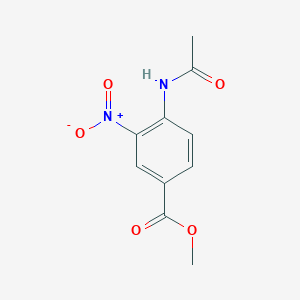
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)
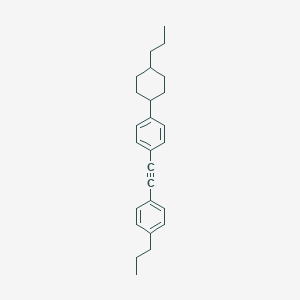
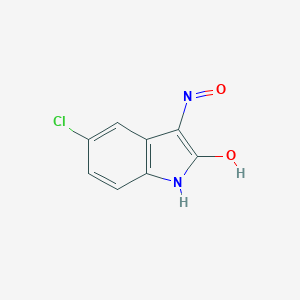
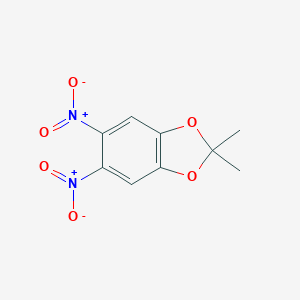
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
